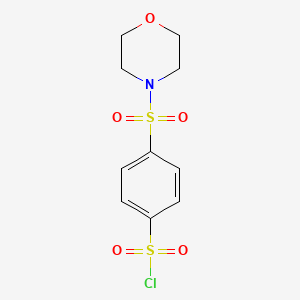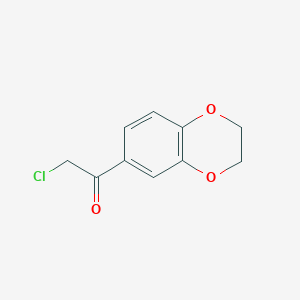
Tetraethylammonium acetate tetrahydrate
Overview
Description
Tetraethylammonium acetate tetrahydrate is an organic compound with the linear formula (C2H5)4N (OCOCH3) · 4H2O . It has a molecular weight of 261.36 . It is used in the preparation of transport membrane which selectively permeates carbon dioxide from hydrogen and methane . It was also employed in the ring opening of 1,3,2-dioxaphospholanes and in the synthesis of ether phospholipids .
Molecular Structure Analysis
The molecular structure of this compound consists of four ethyl groups attached to a central nitrogen atom . The compound also includes an acetate ion and four water molecules .Chemical Reactions Analysis
This compound has been used in the preparation of transport membrane which selectively permeates carbon dioxide from hydrogen and methane . It was also employed in the ring opening of 1,3,2-dioxaphospholanes and in the synthesis of ether phospholipids .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 42-46 °C (lit.) . It is soluble in water, with a solubility of 100 mg/mL, clear, colorless .Scientific Research Applications
1. Room Temperature Molten Carboxylate Salt Hydrates
Tetraethylammonium acetate tetrahydrate's mono- and dihydrates are liquids at room temperature, presenting unique properties for scientific research. The monohydrate, in particular, melts at 18°C and shows stable decomposition over a year. This makes it useful in studies involving CO2 absorption as bicarbonate, highlighting its potential in environmental research and gas capture technologies (Quinn, 2001).
2. LC-MS/MS Method for Organic Cation Transporter Substrate
Tetraethylammonium is a probe in organic cation transporters studies. A sensitive LC-MS/MS method was developed for determining its levels in rabbit plasma, illustrating its importance in transporter research and pharmacokinetics (Nirmal et al., 2011).
3. Hydrogen Bonding and IR Spectral Study
Tetraethylammonium hydroxide tetrahydrate has been the subject of extensive hydrogen bonding studies. The proposed structures for these compounds, based on IR spectra, are essential for understanding molecular interactions and the design of new materials (Harmon et al., 1994).
4. Apoptosis Induction in HeLa Cells
Tetraethylammonium, as a potassium channel blocker, has demonstrated the ability to induce apoptosis in HeLa cells. This finding is significant for cancer research, offering insights into new therapeutic strategies and potential cancer biomarkers (Huang, Huang & Huang, 2013).
5. Organic Electrolyte Supercapacitor
Tetraethylammonium tetrafluoroborate dissolved in acetonitrile has been studied for its application in supercapacitors. This research is crucial for advancing energy storage technologies, particularly in understanding capacitance behaviors in various pore sizes (Jiang et al., 2012).
6. Antagonism in Neuromuscular Block
Studies have shown that tetraethylammonium can antagonize neuromuscular block caused by calcium deficiency or d-tubocurarine. This research is pivotal in understanding neuromuscular pharmacology and developing new therapeutic agents (Collier & Exley, 1963).
7. Synthesis of Amorphous Silicon
Tetraethylammonium chloride has been used in the synthesis of amorphous silicon through electrodeposition in non-oxygenated organic solvents. This study is significant for semiconductor research and the development of electronic materials (Bechelany et al., 2012).
8. Tetraethylammonium as a Catalyst
Tetraethylammonium hydrogen carbonate has been proven as an efficient and recyclable catalyst for transesterification reactions under solvent-free conditions. This is crucial for green chemistry and sustainable industrial processes (Chiarotto, 2016).
Mechanism of Action
Target of Action
Tetraethylammonium acetate tetrahydrate primarily targets autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play a crucial role in the transmission of nerve impulses, muscle contraction, and various other physiological processes .
Mode of Action
This compound interacts with its targets by blocking them. This blocking action inhibits the normal functioning of these targets, leading to changes in the physiological processes they control . For instance, by blocking autonomic ganglia, this compound prevents signals carrying vasoconstrictor impulses from proceeding .
Biochemical Pathways
The blocking action of this compound on its targets affects several biochemical pathways. For example, by blocking calcium- and voltage-activated potassium channels, it can disrupt the normal flow of potassium ions, which is essential for maintaining the resting potential and repolarization of neurons . This can have downstream effects on nerve impulse transmission and other related physiological processes .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining how much of it reaches the target sites in the body and how long it stays active .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with. For example, by blocking autonomic ganglia, it can cause vasodilation, leading to a decrease in blood pressure . Similarly, by blocking nicotinic acetylcholine receptors, it can affect muscle contraction and other processes controlled by these receptors .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tetraethylammonium acetate tetrahydrate plays a significant role in biochemical reactions, particularly as an inhibitor of potassium channels. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to inhibit voltage-gated potassium channels by binding to the external pore region of the channel, thereby blocking the flow of potassium ions. This interaction affects the electrical properties of cells and can modulate cellular excitability and signaling pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by altering ion channel activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of potassium channels by this compound can lead to changes in membrane potential, impacting the release of neurotransmitters and the propagation of action potentials in neurons. Additionally, it can affect the regulation of gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of potassium channels. The compound binds to the external pore region of the channel, preventing the passage of potassium ions. This binding interaction is highly specific and can be influenced by the concentration of this compound and the presence of other ions or molecules. The inhibition of potassium channels by this compound can lead to changes in cellular excitability, neurotransmitter release, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects can include prolonged inhibition of potassium channels and alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit potassium channels without causing significant toxicity. At higher doses, this compound can have toxic or adverse effects, including disruptions in cellular metabolism, ion homeostasis, and overall cellular function. Threshold effects have been observed, where a certain concentration of the compound is required to achieve significant inhibition of potassium channels .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to ion transport and cellular signaling. The compound interacts with enzymes and cofactors that regulate the activity of potassium channels and other ion channels. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the inhibition of potassium channels by this compound can lead to changes in the concentration of intracellular ions, which in turn can influence metabolic processes and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors can affect the localization and accumulation of the compound within cells and tissues .
properties
IUPAC Name |
tetraethylazanium;acetate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.C2H4O2.4H2O/c1-5-9(6-2,7-3)8-4;1-2(3)4;;;;/h5-8H2,1-4H3;1H3,(H,3,4);4*1H2/q+1;;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOAKQGNSWGYOE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC(=O)[O-].O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369113 | |
| Record name | Tetraethylammonium acetate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67533-12-4 | |
| Record name | Tetraethylammonium acetate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium acetate tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tetraethylammonium acetate tetrahydrate interact with acid gases like CO2 and H2S? What are the downstream effects of this interaction?
A1: this compound (TEAA) acts as a pressure swing absorbent for acid gases like CO2 and H2S. In its molten state, TEAA can reversibly absorb significant amounts of these gases. [, ] For instance, at 50°C and 102 kPa, TEAA can absorb 0.15 mol of CO2 per mole of salt. [] This absorption is attributed to chemical reactions within the melt, though the exact mechanism is still under investigation.
Q2: Can you describe the structural characteristics of this compound, including its molecular formula, weight, and any available spectroscopic data?
A2: this compound has the molecular formula [(C2H5)4N][CH3COO]·4H2O. [] While the exact molecular weight can be calculated from the formula, structural details are available from crystallographic studies. These studies reveal that TEAA forms a layered structure in its solid state. [] Tetraethylammonium cations are sandwiched between nets of puckered polygons formed by hydrogen-bonded acetate anions and water molecules. [] This arrangement contributes to the overall stability and unique properties of the compound. Unfortunately, specific spectroscopic data (NMR, IR, etc.) wasn't detailed within the provided research excerpts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





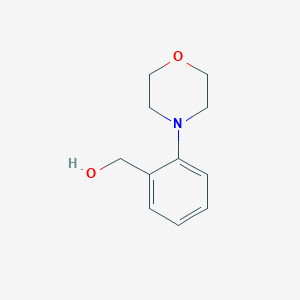
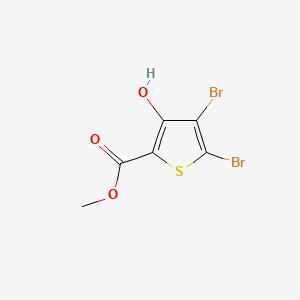

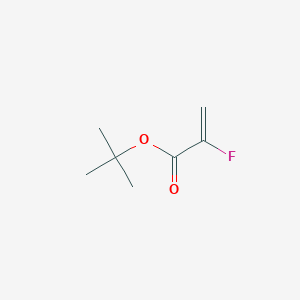

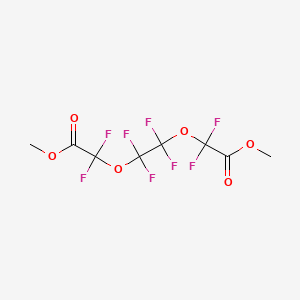

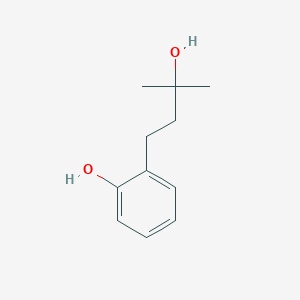
![4-Chlorofuro[3,2-c]pyridine](/img/structure/B1586628.png)
